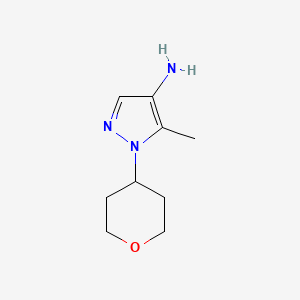![molecular formula C20H17F2N3O5S B2653576 2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide CAS No. 1798542-82-1](/img/structure/B2653576.png)
2-((difluoromethyl)sulfonyl)-N-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, each introducing a different functional group. For example, the dihydrobenzo[b][1,4]dioxin ring could be synthesized from a catechol derivative .Molecular Structure Analysis
The molecule contains several aromatic rings (benzamide and pyrazole), which are likely to contribute to its stability. The presence of the difluoromethylsulfonyl group could introduce some polarity to the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. For instance, the amide group might undergo hydrolysis under acidic or basic conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. For example, its solubility would be affected by the polar sulfonyl group and the nonpolar aromatic rings .Wissenschaftliche Forschungsanwendungen
PET Imaging Agents : Wang et al. (2013) synthesized a tracer, related to the chemical structure , for PET imaging to potentially aid in the detection of cancers with the B-Raf(V600E) mutation. This tracer was prepared through a multi-step synthesis and radiolabeling process, highlighting its potential use in medical diagnostics (Wang et al., 2013).
Cyclooxygenase-2 Inhibitors : Penning et al. (1997) developed a series of sulfonamide-containing 1,5-diarylpyrazole derivatives, including a compound with a structural resemblance to the queried chemical, demonstrating the ability to block cyclooxygenase-2 (COX-2) both in vitro and in vivo. This research indicates its potential application in the treatment of conditions like arthritis (Penning et al., 1997).
Synthetic Cannabinoid Receptor Agonists : Richter et al. (2022) studied 2F-QMPSB, a compound structurally similar to the queried chemical, focusing on its metabolism and potential for toxicological screenings. This research provides insights into the metabolic fate of such compounds and their implications in drug development (Richter et al., 2022).
Aromatic Polyamides : Hsiao and Huang (1997) researched the preparation and characterization of aromatic polyamides based on ether-sulfone-dicarboxylic acids, demonstrating applications in the field of polymer science. The study focused on the synthesis of novel polymers with potential applications in various industries (Hsiao & Huang, 1997).
α-Glucosidase and Acetylcholinesterase Inhibitors : Abbasi et al. (2019) synthesized compounds related to the queried chemical, evaluating their potential as α-glucosidase and acetylcholinesterase inhibitors. Their study suggests applications in treating diseases such as diabetes and Alzheimer's (Abbasi et al., 2019).
Antimalarial and COVID-19 Drug Research : Fahim and Ismael (2021) investigated sulfonamides, structurally related to the queried compound, for their potential as antimalarial drugs and explored their application in COVID-19 treatment through computational calculations and molecular docking studies (Fahim & Ismael, 2021).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(difluoromethylsulfonyl)-N-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)pyrazol-4-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F2N3O5S/c21-20(22)31(27,28)18-8-4-1-5-15(18)19(26)24-13-9-23-25(10-13)11-14-12-29-16-6-2-3-7-17(16)30-14/h1-10,14,20H,11-12H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEOXAQLEFGRLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)CN3C=C(C=N3)NC(=O)C4=CC=CC=C4S(=O)(=O)C(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F2N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[2-Fluoro-5-(trifluoromethyl)phenyl]ethanimidamide](/img/structure/B2653493.png)
![N-[1-(thiophen-2-yl)propan-2-yl]cyclobutanecarboxamide](/img/structure/B2653494.png)
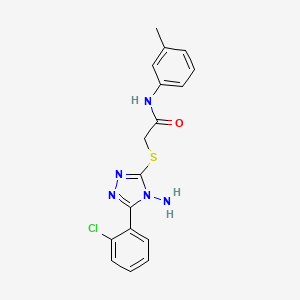
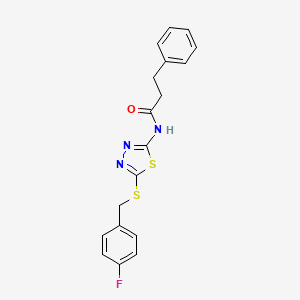

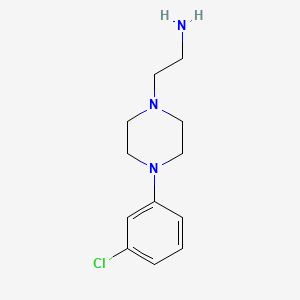
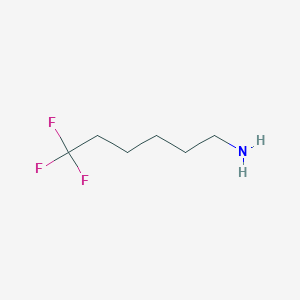
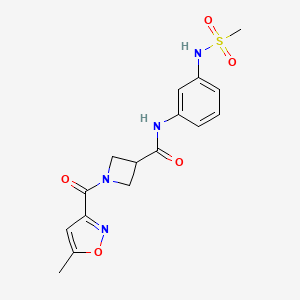
![N-(6,7-dihydro-4H-pyrano[4,3-d]thiazol-2-yl)-3-(phenylthio)propanamide](/img/structure/B2653507.png)
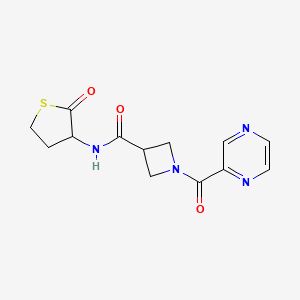
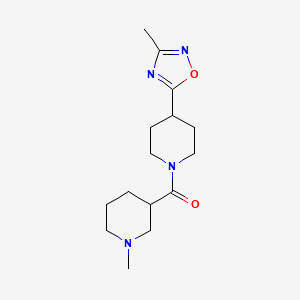
![N-(2-(1H-indol-3-yl)ethyl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propanamide](/img/structure/B2653512.png)
![2-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(cyclohex-3-en-1-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile](/img/structure/B2653513.png)
